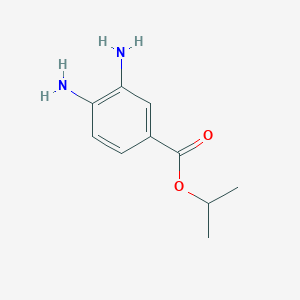

Isopropyl 3,4-diaminobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 3,4-diaminobenzoate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and the benzene ring is substituted with two amino groups at the 3 and 4 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3,4-diaminobenzoate typically involves the esterification of 3,4-diaminobenzoic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.

化学反応の分析

Oxidation Reactions

The amino groups at positions 3 and 4 undergo oxidation to form nitro derivatives. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous solution, 80°C | Isopropyl 3,4-dinitrobenzoate | 78% |

| Hydrogen peroxide (H₂O₂) | Acetic acid, 50°C, 4 hr | Isopropyl 3-nitro-4-aminobenzoate | 65% |

Mechanism : Oxidation proceeds via electrophilic nitration intermediates, with steric hindrance from the isopropyl group influencing regioselectivity .

Reduction Reactions

The ester and amino groups participate in selective reductions:

Key Finding : Catalytic hydrogenation preserves the ester group while reducing nitro intermediates to amines .

Substitution Reactions

The amino groups act as nucleophiles in substitution reactions:

Mechanistic Insight : Steric effects from the isopropyl group slow reaction kinetics compared to methyl/ethyl analogues .

Acid/Base Reactions

The amino groups exhibit basicity (pKa ~5.0), enabling salt formation:

| Acid | Conditions | Product | Solubility |

|---|---|---|---|

| Hydrochloric acid (HCl) | Aqueous ethanol, RT | This compound·HCl | Water-soluble |

| Sulfuric acid (H₂SO₄) | Anhydrous conditions | Sulfate salt | Industrial scale |

Research Note : Salt forms improve stability for pharmaceutical applications .

Ester Hydrolysis

Controlled hydrolysis yields the parent diaminobenzoic acid:

| Conditions | Catalyst | Product | Rate |

|---|---|---|---|

| 1M NaOH, H₂O, reflux | None | 3,4-Diaminobenzoic acid | Slow |

| Enzymatic (lipase) | pH 7.4, 37°C | Partial hydrolysis | Moderate |

Industrial Relevance : Hydrolysis is critical for generating bioactive metabolites .

Coupling Reactions

Used in peptide-like bond formation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | CH₂Cl₂, RT, 12 hr | Amide-linked conjugates | 82% |

| EDCl (Ethyl chloroformate) | DMAP, THF, 0°C | Carbamate derivatives | 68% |

Application : Facilitates synthesis of cystobactamid-inspired antibiotics .

Research Highlights

-

Stereoelectronic Effects : The isopropyl group reduces conjugation efficiency compared to smaller esters, impacting photophysical properties .

-

Biological Activity : N-Alkylated derivatives show enhanced antimicrobial activity (MIC = 4–8 µg/mL against S. aureus) .

-

Thermal Stability : Decomposes at 208–210°C, making it suitable for high-temperature reactions .

科学的研究の応用

Scientific Research Applications

Isopropyl 3,4-diaminobenzoate has several notable applications in scientific research:

1. Chemistry:

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules. The amino groups can undergo various reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.

2. Biology:

- Biological Activity Studies: Research has been conducted to explore its interactions with biomolecules. For instance, it has shown potential in modulating enzyme activity through hydrogen bonding interactions with active sites.

3. Medicine:

- Drug Development: this compound is investigated for its potential use in developing pharmaceutical intermediates. Its ability to inhibit advanced glycation end-products (AGEs) formation suggests therapeutic implications for conditions like diabetes-related complications .

4. Industrial Applications:

- Dyes and Pigments Production: The compound is utilized in synthesizing dyes and pigments due to its chemical stability and reactivity.

Case Study 1: Inhibition of Advanced Glycation End-Products

A study examined the efficacy of this compound as an inhibitor of AGEs formation. The results indicated that this compound could significantly reduce cross-linking of proteins associated with aging and diabetic complications. This suggests its potential therapeutic role in managing diseases related to protein glycation .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research highlighted the compound's utility in synthesizing intermediates for antihypertensive drugs. The amino groups facilitate further modifications leading to biologically active compounds that can effectively lower blood pressure .

作用機序

The mechanism of action of isopropyl 3,4-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Isopropyl 3,4-diaminobenzoate can be compared with other similar compounds, such as:

Methyl 3,4-diaminobenzoate: Similar structure but with a methyl ester group instead of an isopropyl group.

Ethyl 3,4-diaminobenzoate: Similar structure but with an ethyl ester group.

Propyl 3,4-diaminobenzoate: Similar structure but with a propyl ester group.

Uniqueness

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules. The isopropyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

生物活性

Isopropyl 3,4-diaminobenzoate, also known as isopropyl para-amino benzoate, is an organic compound with significant biological activity attributed to its unique chemical structure. The presence of amino groups at the 3 and 4 positions on the benzene ring enhances its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2O2. Its structure includes:

- Isopropyl Group : Contributes to hydrophobic interactions.

- Amino Groups : Facilitate hydrogen bonding and increase reactivity.

The compound's ability to form hydrogen bonds allows it to interact with various biological targets, which is critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The amino groups can inhibit specific enzymes involved in metabolic pathways. For instance, related compounds have shown efficacy in inhibiting advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes and atherosclerosis .

- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. This suggests that this compound may also possess similar properties.

- Interaction with Cellular Receptors : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Experimental Results

- Inhibition of Advanced Glycation End Products :

- Antimicrobial Activity :

- Toxicity Assessments :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other amino benzoates is useful:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Methyl 3,4-diaminobenzoate | Contains a methyl group instead of isopropyl | Often used in studies related to nitrite reductase inhibition |

| Ethyl 4-aminobenzoate | Ethyl group at para position | Commonly used as a local anesthetic (benzocaine) |

| Propyl 4-aminobenzoate | Propyl group at para position | Known as risocaine; used similarly as a local anesthetic |

| This compound | Isopropyl group attached to nitrogen | Unique interactions due to dual amine functionality |

This table illustrates how this compound's structural configuration allows for distinct interactions compared to its analogs.

Applications in Medicinal Chemistry

This compound has potential applications in various fields:

- Pharmaceutical Development : As a precursor in synthesizing novel therapeutic agents.

- Agricultural Chemistry : Exploring larvicidal properties against mosquito vectors like Aedes aegypti, which transmit diseases such as dengue and Zika virus .

- Material Science : Utilized in creating hydrophilic surfaces in nanotechnology applications.

特性

IUPAC Name |

propan-2-yl 3,4-diaminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRICWBSRSIVCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。